molecular formula C15H16N4O B7825614 2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one

2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7825614
M. Wt: 268.31 g/mol
InChI Key: WMNVLJLFYCKAQZ-UHFFFAOYSA-N
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Description

2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that combines an indole moiety with a pyrimidinone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrimidinone ring is known for its presence in nucleic acid analogs and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNVLJLFYCKAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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